molecular formula C36H60O2 B8017305 2-Dodecylphenol;4-dodecylphenol

2-Dodecylphenol;4-dodecylphenol

Cat. No.: B8017305
M. Wt: 524.9 g/mol
InChI Key: LLTWLSZALYFVDM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Identification

The IUPAC nomenclature for dodecylphenol isomers is defined by the position of the dodecyl group (-C12H25) relative to the phenolic hydroxyl group. 2-Dodecylphenol (CAS 5284-29-7) features the dodecyl chain at the ortho position (carbon 2), while 4-dodecylphenol (CAS 104-43-8) adopts the para position (carbon 4). A branched-chain variant of 4-dodecylphenol (CAS 210555-94-5) is also documented, differing in alkyl chain isomerism. Regulatory frameworks, such as the European Inventory of Existing Commercial Chemical Substances (EINECS), further classify these compounds under distinct entries (e.g., EINECS 248-312-8 for linear 4-dodecylphenol and 310-154-3 for branched derivatives).

Property 2-Dodecylphenol 4-Dodecylphenol (Linear) 4-Dodecylphenol (Branched)
CAS Number 5284-29-7 104-43-8 210555-94-5
Molecular Formula C18H30O C18H30O C18H30O
Molecular Weight (g/mol) 262.43 262.43 262.43

Molecular Architecture: Ortho vs. Para Substitution Patterns

The spatial arrangement of the dodecyl group profoundly influences molecular geometry and intermolecular interactions. In 2-dodecylphenol , steric hindrance between the ortho-substituted dodecyl chain and hydroxyl group creates a bent conformation, reducing symmetry and increasing molecular polarity. In contrast, 4-dodecylphenol adopts a linear, symmetrical structure due to the para substitution, enabling efficient packing in crystalline phases and enhanced thermal stability. Computational models reveal that the para isomer’s extended alkyl chain facilitates hydrophobic interactions, while the ortho isomer’s compact structure favors solubility in polar solvents.

Comparative Analysis of Isomerism

The isomerism between 2-dodecylphenol and 4-dodecylphenol manifests in divergent physicochemical properties:

  • Boiling Point : 4-Dodecylphenol exhibits a higher boiling point (310–335°C) compared to 2-dodecylphenol, attributed to stronger van der Waals forces in its linear structure.
  • Density : The para isomer’s density (0.94 g/mL at 25°C) reflects its tightly packed crystalline lattice, whereas the ortho isomer’s disordered arrangement lowers its density.
  • Hydrophobicity : Experimental log Kow values for 4-dodecylphenol range from 7.14 to 8.05, indicating high lipid solubility, while 2-dodecylphenol’s log Kow remains undocumented but is predicted to be lower due to polar interactions.

Properties

IUPAC Name

2-dodecylphenol;4-dodecylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h12-13,15-16,19H,2-11,14H2,1H3;13-16,19H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTWLSZALYFVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCCCCC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation: Historical Context

Classical synthesis routes for alkylphenols rely on Friedel-Crafts alkylation, wherein phenol reacts with dodecene or dodecyl halides in the presence of Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄). These catalysts facilitate electrophilic substitution, directing the alkyl group to the ortho, meta, or para positions. However, para-selectivity in these systems is inherently low (<50%), necessitating costly separation techniques to isolate 4-dodecylphenol.

Environmental and Operational Challenges

Conventional catalysts, including boron trifluoride diethyl etherate (BF₃·OEt₂), generate significant salt-containing wastewater and exhibit high corrosivity, complicating reactor design and waste management. Furthermore, raw material constraints—such as the limited availability and high cost of n-dodecene, halogenated dodecane, and tetrapropylene—restrict scalability. These factors collectively elevate production costs and hinder industrial adoption.

Modern Catalytic Approaches for Enhanced Para-Selectivity

Dehydration Using Metal Hydroxide-Loaded Molecular Sieves

A breakthrough in raw material pretreatment involves the use of molecular sieves loaded with alkali or alkaline earth metal hydroxides (e.g., NaOH, Ca(OH)₂). These sieves, with pore diameters of 0.7–1.2 nm and metal loadings of 3–15 wt%, achieve dehydration efficiencies reducing water content in olefin feedstocks to <5 ppm. This step is critical for preserving catalyst activity in subsequent alkylation stages.

Table 1: Dehydration Performance of Molecular Sieves

Molecular Sieve TypePore Diameter (nm)Metal Loading (wt%)Residual H₂O (ppm)
13X1.0103.2
3A0.754.8
Y-type1.2122.1

Alkylation with Metal-Loaded Nano Catalysts

Contemporary methods employ nanostructured catalysts comprising zirconium (Zr), molybdenum (Mo), or cerium (Ce) compounds supported on high-surface-area carriers (10–16 nm pore diameter, 3–14 wt% loading). These catalysts operate at 60–120°C with a phenol-to-olefin molar ratio of 3:1 to 5:1, achieving para-selectivity exceeding 90%. The nano-confinement effect enhances reactant diffusion and active site accessibility, suppressing ortho/meta byproducts.

Reaction Mechanism:

Phenol+Trimerized n-buteneZr/Mo/Ce catalystp-Dodecylphenol+Isomer Byproducts\text{Phenol} + \text{Trimerized n-butene} \xrightarrow{\text{Zr/Mo/Ce catalyst}} \text{p-Dodecylphenol} + \text{Isomer Byproducts}

Stabilizers for Oxidative Stability

Prior to rectification, stabilizers such as triphenyl phosphite or hydrazine derivatives are introduced to mitigate oxidation and discoloration. These additives chelate trace metal ions and scavenge free radicals, reducing polyalkylphenol formation during distillation.

Process Optimization and Rectification Techniques

Two-Step Vacuum Rectification

The alkylation crude product undergoes fractional distillation under reduced pressure (1–5 kPa) to isolate p-dodecylphenol:

  • First Tower : Bottom temperature 170–230°C, top temperature 150–175°C, yielding 85–90% purity.

  • Second Tower : Bottom temperature 200–240°C, top temperature 180–215°C, achieving final purity >98%.

Table 2: Rectification Parameters and Outcomes

ParameterFirst TowerSecond Tower
Pressure (kPa)1–51–4
Bottom Temp (°C)170–230200–240
Top Temp (°C)150–175180–215
Product Purity (%)85–90>98

Raw Material Economics

The substitution of tetrapropylene with trimerized n-butene—a cheaper and more abundant C₁₂ olefin—reduces feedstock costs by approximately 40% while maintaining reaction efficacy. This shift addresses historical supply chain bottlenecks associated with dodecene derivatives.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Modern catalytic methods outperform traditional protocols in yield (85–92% vs. 60–75%) and para-selectivity (90–95% vs. 50–65%). The use of solid catalysts and molecular sieves also eliminates aqueous waste streams, reducing environmental impact.

Table 3: Method Comparison

MetricTraditional MethodsModern Methods
Yield (%)60–7585–92
Para-Selectivity (%)50–6590–95
Wastewater GenerationHighNegligible
Catalyst ReusabilityLowHigh

Environmental and Economic Considerations

The integration of recyclable dehydrating agents and catalysts diminishes operational costs by 30–40%, while the absence of corrosive reagents extends reactor lifespan. Lifecycle assessments further confirm a 50% reduction in carbon footprint compared to BF₃-based systems .

Chemical Reactions Analysis

Nitration Reactions

Mechanism :

  • Nitric acid acts as both acid and nitrating agent.

  • Substitution occurs at the ortho/para positions relative to the hydroxyl group.

  • Tert-butyl substituents (in 2-tert-butyl-4-dodecylphenol) sterically hinder nitration at adjacent positions.

Sulfonation and Surfactant Formation

Sulfonation with concentrated sulfuric acid introduces sulfonic acid groups, forming dodecylphenol sulfonic acids , which are precursors to anionic surfactants.

Reaction Pathway :
C18H30O+H2SO4C18H29O4S+H2O\text{C}_{18}\text{H}_{30}\text{O}+\text{H}_2\text{SO}_4\rightarrow \text{C}_{18}\text{H}_{29}\text{O}_4\text{S}+\text{H}_2\text{O}

Applications :

  • Emulsifiers in industrial lubricants

  • Detergent formulations

Oxidation and Antioxidant Activity

2-Tert-butyl-4-dodecylphenol acts as a radical scavenger in polymers and fuels by donating hydrogen atoms to free radicals:

Mechanism :
ROO+ArOHROOH+ArO\text{ROO}^\cdot +\text{ArOH}\rightarrow \text{ROOH}+\text{ArO}^\cdot
(ArOH = dodecylphenol derivative)

Key Data :

  • Stabilizes polyolefins at concentrations of 0.1–0.5 wt% .

  • Reduces oxidation rates in diesel fuels by 40–60% under accelerated aging tests.

Combustion and Thermal Decomposition

When burned, dodecylphenol derivatives release toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂) , alongside phenolic vapors .

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: ~220°C

  • Residual char: 15–20% at 600°C

Reactivity with Bases and Reducing Agents

  • Base Reactions : Weakly exothermic neutralization with alkalis, forming phenolate salts .

  • Reduction : Reacts with hydrides (e.g., LiAlH₄) to produce cyclohexanol derivatives, though this is not industrially significant .

Scientific Research Applications

Preparation Methods

Both compounds can be synthesized through the alkylation of phenol with dodecene, typically using acid catalysts such as sulfuric acid or zeolites under elevated temperatures (100-150°C) and pressures. The process involves mixing phenol and dodecene, heating the mixture, and subsequently purifying the product through distillation or other separation techniques.

Chemical Reactions

2-Dodecylphenol and 4-dodecylphenol can undergo various reactions:

  • Oxidation : Produces quinones or other derivatives.
  • Reduction : Converts them into corresponding alkylcyclohexanols.
  • Substitution : Electrophilic substitution can yield various substituted derivatives.

Chemical Industry

Both compounds serve as intermediates in the synthesis of surfactants, emulsifiers, and specialty chemicals. Their ability to lower surface tension makes them valuable in formulations for detergents, lubricants, and industrial cleaners .

Biological Research

Research has indicated that these compounds may act as endocrine disruptors, affecting hormonal balance in biological systems. Studies have explored their interactions with cellular membranes and proteins, potentially influencing membrane fluidity and permeability .

Medical Applications

Investigations into the antimicrobial properties of these compounds suggest potential uses in pharmaceutical formulations. Their effectiveness against various pathogens could lead to applications in medical treatments .

Industrial Applications

In industry, 2-dodecylphenol and 4-dodecylphenol are used in:

  • Lubricants : As additives to improve performance.
  • Detergents : Enhancing cleaning efficiency.
  • Phenolic Resins : Used in adhesives, coatings, and printing inks .

Environmental Impact Studies

A significant body of research has focused on the environmental implications of alkylphenols, including 2-dodecylphenol and 4-dodecylphenol. For instance, a study highlighted their potential as substitutes for nonylphenol due to concerns over toxicity and environmental persistence . Regulatory assessments have been conducted to evaluate their risks, leading to increased scrutiny and efforts to find safer alternatives.

Toxicological Assessments

Toxicity studies have revealed that these compounds can exhibit harmful effects at certain concentrations. For example, acute toxicity tests indicated that both isomers could cause significant adverse effects in laboratory animals when administered at high doses, underscoring the need for careful handling and regulation .

Mechanism of Action

The mechanism by which 2-dodecylphenol and 4-dodecylphenol exert their effects involves interactions with cellular membranes and proteins. These compounds can integrate into lipid bilayers, altering membrane fluidity and permeability. They may also interact with specific proteins, affecting their function and signaling pathways. In biological systems, these compounds can act as endocrine disruptors by mimicking or inhibiting the action of natural hormones .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of the dodecyl chain on the phenol ring significantly impacts hydrophobicity and solubility. For example:

  • 4-DP has a clogP (calculated octanol-water partition coefficient) of 7.79, indicating high hydrophobicity, which limits its water solubility and complicates toxicity testing .
  • 2-DP , though less studied, is expected to have slightly lower hydrophobicity due to steric hindrance from the ortho-substituted alkyl chain, but experimental data are scarce.

Table 1: Key Physicochemical Properties

Compound clogP Water Solubility Key Applications
4-Dodecylphenol 7.79 Poor Surfactants, fuel additives
2-Dodecylphenol ~7.2* Moderate* Limited data
4-Nonylphenol 5.76 Moderate Industrial surfactants
4-Octylphenol 4.12 High Detergents, emulsifiers

*Estimated based on structural analogs.

Toxicity and Environmental Impact

Alkylphenols are known endocrine disruptors, but toxicity varies with alkyl chain length and substitution position:

  • 4-DP exhibits lower acute toxicity than 4-nonylphenol (4-NP). In yeast growth inhibition assays, 4-DP achieved only 40% inhibition at 0.35 mM, whereas 4-NP showed an IC50 of 0.02 mM . This anomaly arises from the "parabolic model" of hydrophobicity-dependent toxicity, where excessive hydrophobicity (as in 4-DP) reduces bioavailability .
  • 2-DP toxicity data are absent, but ortho-substituted phenols generally show reduced bioactivity compared to para isomers due to steric effects.

Table 2: Toxicity Comparison

Compound IC50 (Yeast Growth Inhibition) Estrogenic Activity
4-Dodecylphenol ~0.35 mM (IC40) Inactive
4-Nonylphenol 0.02 mM Active
Bisphenol A 0.005 mM Active
Comparison with Other Alkylphenols
  • 4-Cumylphenol: Shorter alkyl chain (cumyl vs. dodecyl) increases solubility but reduces surfactant efficacy.
  • 4-Tetramethylbutylphenol: Lower hydrophobicity (clogP ~4.5) enhances bioavailability, leading to higher toxicity than 4-DP .

Biological Activity

2-Dodecylphenol and 4-dodecylphenol are organic compounds belonging to the class of alkylphenols. They possess significant industrial applications, particularly in the production of phenolic resins, detergents, and lubricants. However, their biological activity raises concerns regarding toxicity and environmental impact. This article reviews the biological activity of these compounds, focusing on their effects on reproductive health, endocrine disruption, and toxicity.

  • Chemical Formula : C₁₄H₂₂O
  • Molecular Weight : 210.33 g/mol
  • Structure : The dodecyl group (C₁₂H₂₅) can be attached to the benzene ring at either the 2 or 4 position, leading to different isomers.

Endocrine Disruption

Research indicates that both 2-dodecylphenol and 4-dodecylphenol exhibit endocrine-disrupting properties , primarily through their estrogenic activity. Studies have shown that these compounds can bind to estrogen receptors and mimic estrogen's effects in biological systems.

  • Estrogenic Effects : In vitro studies demonstrated that dodecylphenols can increase uterine weight in animal models, indicating estrogenic activity. A study reported the NOAEL (No Observed Adverse Effect Level) for reproductive effects at doses between 5-15 mg/kg body weight per day in rats .
  • Reproductive Toxicity : Repeated dose toxicity studies indicated adverse effects on reproductive organs. In female rats, there were reductions in ovary weights and alterations in estrous cycles . Male rats exhibited reduced weights of reproductive organs and sperm concentration .

Toxicity Studies

Toxicological assessments have highlighted various adverse effects associated with dodecylphenols:

  • Acute Toxicity : The dermal LD50 (lethal dose for 50% of the population) for dodecylphenol was found to be greater than 2000 mg/kg , suggesting low acute toxicity . However, severe skin irritation was reported in rabbits exposed to high doses .
  • Chronic Exposure : Long-term exposure studies revealed significant impacts on body weight and food consumption in animal models. The liver was identified as a primary organ for metabolism, with changes observed at low doses indicating potential hepatotoxicity .

Case Study 1: Reproductive Effects in Rats

A study conducted by the National Toxicology Program (NTP) assessed the reproductive toxicity of dodecylphenols through multigenerational studies in rats. The findings indicated that dietary concentrations of 200 mg/kg did not produce reproductive effects; however, lower doses (9-36 mg/kg/day) showed significant impacts on fertility parameters .

Case Study 2: Endocrine Disruption Assessment

Research published in the journal Environmental Health Perspectives evaluated the endocrine-disrupting potential of alkylphenols, including dodecylphenols. The study utilized various assays to measure estrogen receptor binding affinity and reported that dodecylphenols exhibited significant estrogenic activity comparable to other known endocrine disruptors like nonylphenol .

Table 1: Summary of Toxicity Studies on Dodecylphenols

Study TypeOrganismDose Range (mg/kg)Observed Effects
Acute Dermal ToxicityNZW Rabbits>2000No mortality; severe skin irritation
Reproductive ToxicityRats5-15Reduced ovary weights; altered estrous cycles
Chronic ExposureRats9-36Reduced food intake; weight loss

Table 2: Estrogenic Activity Comparison

CompoundEstrogenic Activity (EC50)Reference
2-DodecylphenolLowNTP Multigenerational Study
4-DodecylphenolModerateEnvironmental Health Perspectives

Q & A

Q. What are the key physicochemical properties of 2-dodecylphenol and 4-dodecylphenol, and how are they characterized experimentally?

Answer: Both isomers are viscous liquids with distinct boiling points (310–335°C) and densities (~0.94 g/mL at 25°C). Characterization typically involves:

  • Refractive index analysis (e.g., n20/D 1.503) to confirm purity .
  • Chromatography (GC-MS/HPLC) to separate isomers, leveraging differences in alkyl chain orientation.
  • Spectroscopic techniques :
    • FT-IR for hydroxyl and aromatic C-H stretching bands.
    • NMR (¹H and ¹³C) to resolve structural differences, such as para- versus ortho-substitution .

Q. How can researchers distinguish between 2-dodecylphenol and 4-dodecylphenol in mixtures?

Answer: Isomeric differentiation requires:

  • Retention time analysis via reverse-phase HPLC, exploiting hydrophobicity differences due to alkyl chain position .
  • Mass spectrometry fragmentation patterns : Para-substituted isomers may exhibit distinct fragmentation compared to ortho-substituted analogs.
  • X-ray crystallography (if crystalline derivatives are synthesized) to resolve spatial arrangements .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing 4-dodecylphenol with high regioselectivity?

Answer:

  • Molecular dynamics simulations predict steric and electronic effects of alkyl chain positioning on reaction intermediates.
  • Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., Friedel-Crafts alkylation) to favor para-substitution .
  • Factorial design experiments (e.g., varying temperature, catalyst loading) validate computational predictions and identify dominant variables .

Q. What experimental strategies address contradictions in reported endocrine-disrupting effects of dodecylphenols?

Answer:

  • Dose-response curve analysis : Test nonmonotonic responses (low-dose vs. high-dose effects) using in vitro assays (e.g., ERα/ERβ binding) .
  • Critical exposure period studies : Compare developmental vs. adult-stage exposures in model organisms (e.g., zebrafish) to assess windows of susceptibility .
  • Meta-analysis : Reconcile discrepancies by standardizing metrics (e.g., EC50 values) across studies and controlling for confounding factors (e.g., impurity levels) .

Q. How do alkyl chain length and branching influence the environmental persistence of dodecylphenols?

Answer:

  • QSAR modeling : Correlate chain length with log Kow values to predict bioaccumulation potential.
  • Microcosm studies : Measure degradation rates in aquatic systems under varying pH, temperature, and microbial activity .
  • Comparative analysis : Contrast degradation pathways with shorter-chain alkylphenols (e.g., nonylphenol) to identify chain-length-dependent mechanisms .

Q. What factorial design approaches are optimal for studying synergistic effects of dodecylphenols with other pollutants?

Answer:

  • Full factorial design : Test all combinations of variables (e.g., dodecylphenol concentration, co-exposure to heavy metals) to detect interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships and identify maxima/minima in toxicity endpoints .
  • High-throughput screening : Use automated systems to rapidly assess combinatorial effects across biological replicates .

Q. How can researchers validate the endocrine-disrupting potential of dodecylphenols using in silico and in vitro models?

Answer:

  • In silico docking simulations : Predict binding affinities to nuclear receptors (e.g., estrogen receptor) using tools like AutoDock Vina .
  • Transcriptomic profiling : Apply RNA-seq to exposed cell lines (e.g., MCF-7) to identify dysregulated pathways (e.g., steroidogenesis) .
  • Comparative toxicogenomics : Cross-reference results with databases like Comparative Toxicogenomics Database (CTD) for mechanistic insights .

Q. What safety protocols are critical for handling dodecylphenols in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Waste management : Segregate and neutralize phenolic waste using alkaline hydrolysis before disposal .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. How do structural modifications (e.g., sulfonation) alter the surfactant properties of dodecylphenols?

Answer:

  • Critical micelle concentration (CMC) assays : Compare unmodified dodecylphenols with sulfonated derivatives using surface tension measurements.
  • Dynamic light scattering (DLS) : Characterize micelle size and stability under varying ionic strengths .
  • Molecular dynamics simulations : Model headgroup interactions to predict self-assembly behavior .

Q. What are the challenges in quantifying trace levels of dodecylphenols in environmental matrices?

Answer:

  • Matrix interference mitigation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate analytes .
  • Sensitivity enhancement : Employ derivatization (e.g., silylation) for GC-MS analysis to improve volatility and detection limits .
  • Quality control : Include isotope-labeled internal standards (e.g., ¹³C-dodecylphenol) to correct for recovery variability .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for secure data storage and version control .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing and minimize animal use via alternative methods (e.g., OECD TG 455) .

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